molecular formula C11H11ClN6O2 B1663213 N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine CAS No. 1401688-52-5

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine

Cat. No. B1663213
M. Wt: 294.7 g/mol
InChI Key: NOGLUAGKODIFPO-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine, also known as CNPMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CNPMT belongs to the class of nitroaromatic compounds and is synthesized through a multistep process involving various chemical reactions.

Scientific Research Applications

Synthesis and Characterization

  • The compound N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine is synthesized and characterized in various studies. One such study discusses the synthesis of related quinoline proton sponges, highlighting complex chemical reactions and structural analyses (Dyablo et al., 2015). Another study focuses on the synthesis of triazine derivatives, which are similar in structure to the compound , and their application in improving the flame retardancy of polypropylene composites (Aldalbahi et al., 2020).

Chemical Reactivity and Transformations

  • Various research papers delve into the reactivity and transformation of similar nitropyrimidines. One study reports on the improved syntheses in the pyrimidine series, which includes discussions on monoamination reactions (Brown, 2007). Another explores new reactivity of nitropyrimidinone, demonstrating unique ring transformations and N-C transfer reactions, which are crucial for understanding the reactivity of similar compounds (Nishiwaki et al., 2004).

Applications in Biological Studies

  • There is research indicating the potential of similar compounds in biological applications. For instance, a study on the synthesis of N-(3-azido-4-chlorophenyl)-N'-[3H-methyl] thiourea discusses its use as a photoaffinity probe for urea carriers, an aspect that could be relevant for the compound (Lamotte et al., 1994).

Antioxidant and Antitumor Activities

  • Nitrogen heterocycles similar to the compound have been evaluated for their antioxidant and antitumor activities. A study discusses the synthesis and evaluation of such compounds, providing insights into their potential biomedical applications (El-Moneim et al., 2011).

Structural Studies and Properties

  • Detailed structural studies and analysis of similar compounds reveal insights into their physical and chemical properties. A study on the structural characterization and analysis of hindered rotation in N2,N4,N6-triphenethyl-1,3,5-triazine-2,4,6-triamine shows features that may be similar for the compound , indicating its structural and functional potential (Barbosa et al., 2021).

properties

CAS RN

1401688-52-5

Product Name

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine

Molecular Formula

C11H11ClN6O2

Molecular Weight

294.7 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C11H11ClN6O2/c1-14-11-16-9(13)8(18(19)20)10(17-11)15-7-4-2-3-6(12)5-7/h2-5H,1H3,(H4,13,14,15,16,17)

InChI Key

NOGLUAGKODIFPO-UHFFFAOYSA-N

SMILES

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N

Canonical SMILES

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N

solubility

0.4 [ug/mL]

synonyms

(2S)-N-(2,5-Dimethylphenyl)-1-quinolin-8-ylsulfonylpyrrolidine-2-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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